![molecular formula C15H19N3O4 B2495939 1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396872-97-1](/img/structure/B2495939.png)
1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
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Description
Synthesis Analysis
Urea derivatives are synthesized through a variety of chemical reactions, including the condensation of amines with isocyanates or through modifications of pre-existing urea compounds. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, showcasing a method to obtain urea derivatives without racemization under mild conditions (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives often involves planar configurations around the urea moiety, stabilized by intramolecular hydrogen bonds. For example, in compounds such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the dimethoxyphenyl part maintains planarity, and the entire molecule's stability is enhanced by hydrogen bonding, forming a three-dimensional network in the crystal structure (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, including nucleophilic substitutions and rearrangements, highlighting their reactivity. The synthesis processes often involve reactions under specific conditions that can lead to the formation of complex structures with unique properties, as seen in the synthesis of hydroxamic acids and ureas from carboxylic acids using specific reagents (Thalluri et al., 2014).
Scientific Research Applications
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds act by forming a protective layer on the metal surface, thereby reducing corrosion. Their effectiveness is confirmed through various methods, including electrochemical impedance spectroscopy and scanning electron microscopy, indicating their potential for industrial applications in protecting metallic structures (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Anticancer Agents
Urea derivatives are also being explored for their anticancer properties. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds in this series have shown significant inhibitory effects, suggesting their potential as new anticancer agents. These findings open avenues for further research into urea derivatives as possible therapeutic options for cancer treatment (Jian Feng, Tai Li, Shishao Liang, et al., 2020).
Synthesis of Hydroxamic Acids and Ureas
The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This process allows for the racemization-free synthesis of hydroxamic acids and ureas in a single pot, providing an efficient and environmentally friendly method for the preparation of these compounds. This demonstrates the versatility of urea derivatives in synthetic chemistry, offering a straightforward approach for generating a wide range of functional molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNSJAVZTAIPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
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